![molecular formula C22H17BrN2O3S B2500444 (3E)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893315-25-8](/img/structure/B2500444.png)
(3E)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C22H17BrN2O3S and its molecular weight is 469.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (3E)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a derivative of benzothiazinone, a class of compounds known for their significant biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its potential applications in treating various diseases, including tuberculosis and other bacterial infections.
Antimicrobial Properties
Research indicates that derivatives of benzothiazinone, including the compound , exhibit potent antimicrobial properties. For instance, studies on related compounds have shown effectiveness against Mycobacterium tuberculosis (M.tb), with some derivatives demonstrating significant reductions in bacterial load in infected models. The compound PBTZ169, a close analog, has been highlighted for its efficacy in preclinical settings against tuberculosis .
Anti-inflammatory and Analgesic Effects
Benzothiazinone derivatives have also been noted for their anti-inflammatory and analgesic activities. The core structure of these compounds allows for interactions that inhibit pathways involved in pain and inflammation. Specifically, the 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide has been reported to be a stronger non-steroidal anti-inflammatory drug (NSAID) compared to established drugs like Piroxicam and Meloxicam .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the benzyl and bromophenyl groups enhances its interaction with biological targets. A detailed SAR study can reveal how modifications in substituents affect potency and selectivity against various biological pathways.
Inhibition of Enzymatic Activity
Recent studies have explored the potential of similar compounds to inhibit enzymes such as monoamine oxidase (MAO) and cholinesterases (AChE and BChE). Compounds structurally related to our target have shown promising inhibitory activity against these enzymes, which are crucial in neurodegenerative disorders and depression treatment . Molecular docking studies suggest that specific interactions between the compound and amino acid residues within these enzymes could explain the observed inhibitory effects.
Study 1: Efficacy Against Tuberculosis
In a preclinical study involving mice infected with M.tb, treatment with a benzothiazinone derivative demonstrated a reduction of bacterial colonies by over 3 logs compared to control groups . This highlights the potential of such compounds in developing new treatments for resistant strains of tuberculosis.
Study 2: Analgesic Activity Assessment
Another investigation assessed the analgesic properties of benzothiazinone derivatives through various pain models. The results indicated a significant reduction in pain scores when compared to control groups treated with standard analgesics . This study underlines the therapeutic promise of these compounds in pain management.
Table 1: Comparative Biological Activities of Benzothiazinone Derivatives
Compound Name | Activity Type | IC50/Effectiveness | Reference |
---|---|---|---|
PBTZ169 | Antimicrobial | >3 logs reduction | |
(3E)-Compound | Anti-inflammatory | Stronger than Piroxicam | |
Related Analog | MAO Inhibition | IC50 = 1.38 µM |
Table 2: Structure-Activity Relationship Insights
Applications De Recherche Scientifique
Research has demonstrated that derivatives of benzothiazine compounds exhibit various pharmacological effects, including:
- Antimicrobial Activity : Studies have indicated that benzothiazine derivatives can inhibit the growth of various bacterial strains, suggesting potential use as antibacterial agents. For instance, the structural modifications in similar compounds have been linked to enhanced antimicrobial properties .
- Anticancer Properties : Compounds within this class have shown promise in cancer treatment, with mechanisms involving apoptosis induction and cell cycle arrest. The specific compound discussed here has not been extensively studied for anticancer effects yet but shares structural similarities with known anticancer agents .
- Enzyme Inhibition : Certain benzothiazine derivatives are noted for their ability to inhibit enzymes such as α-glucosidase and other targets relevant in metabolic disorders. This application is particularly relevant for developing treatments for diabetes and obesity .
Synthesis and Derivative Development
The synthesis of (3E)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide can be achieved through various synthetic pathways involving key reactions such as condensation and cyclization. The exploration of different synthetic routes allows for the modification of the compound to enhance its biological activity or reduce toxicity.
Case Studies
Several studies highlight the potential applications of this compound:
- Antimicrobial Testing : A study demonstrated that structurally similar benzothiazine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that this compound may also possess similar properties .
- Cancer Cell Line Studies : Preliminary tests on related compounds have shown cytotoxic effects on various cancer cell lines, indicating a potential avenue for further research into the anticancer properties of this specific compound .
- Enzyme Inhibition Assays : Research involving related benzothiazine structures has indicated effective inhibition of α-glucosidase, which could be extrapolated to predict the efficacy of this compound in managing blood glucose levels .
Propriétés
IUPAC Name |
(3E)-1-benzyl-3-[(4-bromoanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O3S/c23-17-10-12-18(13-11-17)24-14-21-22(26)19-8-4-5-9-20(19)25(29(21,27)28)15-16-6-2-1-3-7-16/h1-14,24H,15H2/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPQDDBOPUNOID-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)Br)S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)Br)/S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.